C21H20O6

Description

Structure

3D Structure

Properties

IUPAC Name |

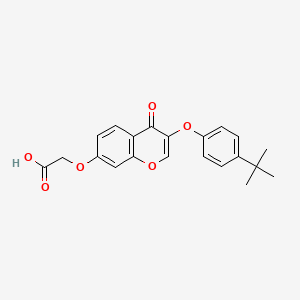

2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-21(2,3)13-4-6-14(7-5-13)27-18-11-26-17-10-15(25-12-19(22)23)8-9-16(17)20(18)24/h4-11H,12H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNVZHWDYACWDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to C21H20O6 Isomers: Curcumin and Glycycoumarin

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C21H20O6 primarily represents two notable natural compounds: Curcumin (B1669340) and Glycycoumarin (B191358). While sharing the same elemental composition, their distinct molecular structures give rise to a diverse array of chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of these two isomers, with a focus on their mechanisms of action and relevant experimental methodologies.

Chemical Structure and Identification

Curcumin and Glycycoumarin are structural isomers with the molecular formula this compound and a molecular weight of 368.38 g/mol .[1][2] Their distinct arrangements of atoms result in their classification into different chemical families, diarylheptanoids and coumarins, respectively.

Curcumin , a diarylheptanoid, is the principal curcuminoid found in the rhizomes of turmeric (Curcuma longa).[1] Its structure is characterized by two aryl rings containing hydroxyl and methoxy (B1213986) groups, linked by a seven-carbon chain with a β-diketone functionality.[1] This β-diketone moiety allows Curcumin to exist in keto-enol tautomeric forms.[3]

Glycycoumarin is a member of the coumarin (B35378) class of compounds, isolated from the roots of Glycyrrhiza uralensis (licorice).[2] Its core structure is a benzopyran-2-one, substituted with hydroxyl, methoxy, prenyl, and dihydroxyphenyl groups.[2]

The structural details and identifiers for both compounds are summarized below.

| Identifier | Curcumin | Glycycoumarin |

| IUPAC Name | (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione[1] | 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one[2] |

| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[1] | CC(=CCC1=C(C2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)O)O)OC)C[2] |

| InChI | InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+[1] | InChI=1S/C21H20O6/c1-11(2)4-6-14-18(24)10-19-16(20(14)26-3)9-15(21(25)27-19)13-7-5-12(22)8-17(13)23/h4-5,7-10,22-24H,6H2,1-3H3[2] |

| InChIKey | VFLDPWHFBUODDF-FCXRPNKRSA-N[1] | NZYSZZDSYIBYLC-UHFFFAOYSA-N[2] |

| CAS Number | 458-37-7[3] | 94805-82-0[2] |

Physicochemical Properties

The differing structures of Curcumin and Glycycoumarin directly influence their physicochemical properties, which in turn affect their solubility, stability, and bioavailability. A summary of their key properties is presented in the table below.

| Property | Curcumin | Glycycoumarin |

| Molecular Formula | This compound | This compound |

| Molecular Weight | 368.38 g/mol [1] | 368.38 g/mol [2] |

| Appearance | Orange-yellow crystalline powder[4] | Solid[2] |

| Melting Point | ~183 °C[4] | 243.5-244.5 °C[2] |

| Boiling Point | - | 646.9 ± 55.0 °C at 760 mmHg[5] |

| Solubility | Insoluble in water; soluble in ethanol, acetone (B3395972), and dimethyl sulfoxide.[4] | Poorly soluble in water (4.11 mg/L at 25 °C est.).[5] |

| UV-Vis (λmax) | In Methanol: ~424 nm, 262 nm[6] | Not readily available |

Biological Activities and Signaling Pathways

Both Curcumin and Glycycoumarin exhibit a wide range of biological activities, making them subjects of intense research in drug discovery and development.

Curcumin

Curcumin is a highly pleiotropic molecule with well-documented anti-inflammatory, antioxidant, and anticancer properties.[1]

Curcumin's anti-inflammatory effects are mediated through its modulation of several key signaling pathways. It is a potent inhibitor of the NF-κB (Nuclear Factor-kappa B) pathway, a central regulator of inflammation.[7] Curcumin prevents the degradation of IκBα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[7][8]

Additionally, Curcumin influences other inflammatory cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[7]

Curcumin's antioxidant properties are twofold. It can directly scavenge reactive oxygen species (ROS) due to the phenolic hydroxyl groups in its structure.[9] Additionally, it can indirectly boost the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.[10] Activation of Nrf2 leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[7]

Curcumin has been shown to inhibit the proliferation, invasion, and metastasis of various cancer cells.[11] Its anticancer effects are attributed to its ability to modulate multiple signaling pathways involved in tumorigenesis, including the PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) , Wnt/β-catenin, and p53 signaling pathways.[11][12] For instance, curcumin can inhibit the PI3K/Akt pathway, leading to decreased cell survival and proliferation in cancer cells.[12]

Glycycoumarin

Glycycoumarin also possesses a range of pharmacological activities, including antispasmodic, anti-tumor, hepatoprotective, antibacterial, and antiviral effects.[13]

Glycycoumarin has demonstrated anti-hepatoma effects by activating the p53 pathway .[14] It has also been shown to ameliorate alcohol-induced hepatic injury by activating Nrf2 and autophagy.[14] Its ability to inhibit hepatocyte lipoapoptosis is linked to the activation of autophagy and the inhibition of ER stress-mediated JNK and GSK-3-mediated mitochondrial pathways.[5]

Experimental Protocols

Extraction and Isolation of Curcumin from Turmeric

A common method for the extraction of curcumin from turmeric rhizomes is Soxhlet extraction, followed by purification using column chromatography.

Methodology:

-

Preparation: Dried turmeric rhizomes are finely powdered.

-

Soxhlet Extraction: The turmeric powder is placed in a thimble and extracted with a suitable solvent, such as acetone or ethanol, in a Soxhlet apparatus for several hours.[15]

-

Concentration: The solvent containing the extracted curcuminoids is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[15]

-

Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate curcumin from other curcuminoids and impurities. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Fractions containing pure curcumin are combined, the solvent is evaporated, and the residue is crystallized to obtain pure curcumin.

Total Synthesis of Glycycoumarin

The total synthesis of Glycycoumarin has been achieved through a multi-step process. A simplified representation of a synthetic approach is outlined below.

Methodology: A reported total synthesis of glycycoumarin involves several key steps, including:

-

Preparation of key intermediates: This involves the synthesis of a substituted benzaldehyde (B42025) and a phenylacetic acid derivative.

-

Perkin condensation: The benzaldehyde and phenylacetic acid derivatives are reacted under Perkin condensation conditions to form a coumarin ring system.

-

Introduction of the prenyl group: A prenyl group is introduced onto the coumarin scaffold.

-

Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the final product, Glycycoumarin.[16]

Conclusion

The chemical formula this compound represents at least two structurally distinct and biologically active natural products, Curcumin and Glycycoumarin. Curcumin, a diarylheptanoid from turmeric, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, with its mechanisms of action involving the modulation of multiple key signaling pathways. Glycycoumarin, a coumarin from licorice, also displays a range of promising pharmacological activities, including anti-tumor and hepatoprotective effects. The detailed understanding of their chemical structures, properties, and biological activities is crucial for the ongoing research and development of new therapeutic agents derived from these natural sources. Further investigation into the specific mechanisms of action of Glycycoumarin and the clinical applications of both compounds is warranted.

References

- 1. Curcumin | this compound | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycycoumarin | this compound | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. supremepharmatech.com [supremepharmatech.com]

- 4. Curcumin CAS#: 458-37-7 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Frontiers | Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacological Activities and Pharmacokinetics of Glycycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]

- 15. albertscience.com [albertscience.com]

- 16. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: Glycycoumarin, Glycyrin, and 3-O-Methylglycyrol [mdpi.com]

Curcumin: A Comprehensive Technical Guide on its Chemical Identity and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of curcumin (B1669340), the principal curcuminoid of turmeric (Curcuma longa). It details its chemical nomenclature, physicochemical properties, and key biological activities, with a focus on its interactions with inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical Identity: IUPAC Name and Synonyms

Curcumin is a polyphenolic compound that has been extensively studied for its medicinal properties.[1] Its systematic chemical name, according to the International Union of Pure and Applied Chemistry (IUPAC), is (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione .[2][3]

Due to its long history of use and extensive research, curcumin is known by a variety of synonyms. These are crucial to recognize when conducting literature searches and reviewing scientific data.

| Category | Synonym |

| Chemical Names | Diferuloylmethane[4] |

| Curcumin I[4] | |

| (1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione[4] | |

| Color Index Name | C.I. 75300[4][5] |

| Natural Yellow 3[4][5] | |

| Food Additive Code | E100[5] |

| CAS Registry Number | 458-37-7[4][5] |

| Traditional/Common Names | Turmeric yellow[6] |

| Indian saffron[1] | |

| Kacha haldi[1] |

Physicochemical Properties

A thorough understanding of curcumin's physicochemical properties is fundamental for its application in research and development, particularly in formulation and drug delivery.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₆ | [7][8] |

| Molecular Weight | 368.38 g/mol | [7][9] |

| Appearance | Orange-yellow crystalline powder | [1] |

| Melting Point | 183 °C (361 °F) | [1][7] |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol, methanol (B129727), and acetone (B3395972). | [4] |

| Keto-Enol Tautomerism | Exists predominantly in the keto form in acidic and neutral aqueous solutions, and in the more stable enol form in the solid state and alkaline solutions. | [7] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the extraction, purification, and analysis of curcumin.

Extraction of Curcumin from Curcuma longa (Turmeric)

Soxhlet Extraction Protocol:

-

Sample Preparation: Dry fresh turmeric rhizomes in an oven at 105°C for approximately 3 hours and then grind them into a fine powder.[3]

-

Extraction:

-

Weigh 10 g of the dried turmeric powder and place it into a cellulose (B213188) thimble.

-

Insert the thimble into a Soxhlet apparatus.

-

Add 150 mL of acetone to the round-bottom flask.[3]

-

Heat the solvent to its boiling point (approximately 60°C) and allow the extraction to proceed for 8 hours.[3]

-

-

Solvent Removal: After extraction, remove the acetone from the extract using a rotary evaporator under vacuum at 35°C to obtain the crude curcumin extract.[3]

-

Purification (Column Chromatography):

-

Prepare a silica (B1680970) gel (100-200 mesh size) column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a mobile phase of chloroform (B151607) and methanol (95:5 v/v) to separate curcumin from other curcuminoids and impurities.[10]

-

Collect the fractions containing curcumin, which can be identified by their distinct yellow color and confirmed by Thin Layer Chromatography (TLC).[3][10]

-

High-Performance Liquid Chromatography (HPLC) Analysis of Curcumin

USP Monograph Method for Curcuminoid Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: Purospher® STAR RP-18 endcapped (5 µm), 250 x 4.6 mm.[1]

-

Mobile Phase: A mixture of 1 mg/mL citric acid in water (A) and tetrahydrofuran (B95107) (B) in a 60:40 (v/v) ratio, run under isocratic conditions.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 420 nm.[1]

-

Injection Volume: 20 µL.[1]

-

Sample Preparation:

-

Accurately weigh 100 mg of powdered turmeric extract and transfer it to a 50 mL volumetric flask.

-

Add 30 mL of acetone and sonicate for 30 minutes.

-

Bring the volume up to the mark with acetone, mix well, and centrifuge.[1]

-

Transfer 5 mL of the supernatant to a 50 mL volumetric flask and dilute to the mark with the mobile phase.

-

Filter the final solution through a 0.45 µm PVDF syringe filter before injection.[1]

-

Biological Activity and Signaling Pathways

Curcumin exerts its biological effects by modulating multiple signaling pathways. This section provides quantitative data on its inhibitory activities and visualizes its interaction with key inflammatory pathways.

Quantitative Biological Activity of Curcumin

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of curcumin against various enzymes involved in inflammation and its antioxidant activity.

| Target/Assay | IC₅₀ Value | Reference |

| NF-κB Inhibition (LPS-induced) | >50 µM | [11] |

| Cyclooxygenase-1 (COX-1) | 25-50 µM | [12] |

| Cyclooxygenase-2 (COX-2) | >50 µM | [12] |

| 5-Lipoxygenase (5-LOX) | 0.7 - 3.37 µM | [9][13] |

| 12/15-Lipoxygenase | 6.13 µM | [2] |

| DPPH Radical Scavenging | 2.34 - 32.86 µM | [14][15] |

Modulation of Inflammatory Signaling Pathways

Curcumin's anti-inflammatory effects are primarily attributed to its ability to interfere with key signaling cascades, including the NF-κB, MAPK, and JAK-STAT pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Curcumin has been shown to inhibit this pathway at multiple levels.

Caption: Curcumin's inhibition of the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. Curcumin can modulate the activity of key kinases in this pathway.[7]

Caption: Curcumin's modulatory effects on the MAPK signaling pathway.

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is crucial for cytokine signaling. Curcumin has been shown to interfere with this pathway, thereby reducing the inflammatory response.[4]

Caption: Curcumin's inhibitory action on the JAK-STAT signaling pathway.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of curcumin in a cell-based assay.

Caption: Workflow for in vitro anti-inflammatory activity assessment of curcumin.

References

- 1. researchgate.net [researchgate.net]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. Inhibition of 12/15 lipoxygenase by curcumin and an extract from Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]

- 5. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro study of curcumin as a 5-lipoxygenase inhibitor [wisdomlib.org]

- 10. benchchem.com [benchchem.com]

- 11. Eliminating the Heart from the Curcumin Molecule: Monocarbonyl Curcumin Mimics (MACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Modulation of arachidonic acid metabolism by curcumin and related beta-diketone derivatives: effects on cytosolic phospholipase A(2), cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Natural Bounty of C21H20O6 (Curcumin): A Technical Guide for Researchers

A comprehensive overview of the natural origins, extraction methodologies, and key signaling pathways of Curcumin (B1669340) (C21H20O6), a polyphenol with significant therapeutic potential.

This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural sources of the compound this compound, widely known as Curcumin. This document details the quantitative analysis of curcuminoids in various plant species, outlines experimental protocols for its extraction and purification, and visually elucidates its interaction with key cellular signaling pathways.

Natural Sources and Quantitative Analysis of Curcuminoids

Curcumin is the principal curcuminoid found in the rhizomes of the turmeric plant (Curcuma longa), a member of the ginger family (Zingiberaceae).[1][2] While Curcuma longa is the most prominent and widely studied source, other species within the Curcuma genus also contain curcuminoids, albeit typically in lower concentrations. The curcuminoid content can vary significantly depending on the plant's geographical origin, cultivation practices, and post-harvest processing.[2][3][4]

The three primary curcuminoids found in turmeric are Curcumin (CUR), Demethoxycurcumin (DMC), and Bisdemethoxycurcumin (BDMC).[2][5] For researchers, understanding the relative abundance of these compounds is crucial for standardizing extracts and for investigating the specific biological activities of each curcuminoid.

Table 1: Curcuminoid Content in Curcuma Species (% Dry Weight of Rhizome)

| Plant Species | Curcumin (CUR) | Demethoxycurcumin (DMC) | Bisdemethoxycurcumin (BDMC) | Total Curcuminoids | Reference(s) |

| Curcuma longa | 2.86 | 1.47 | 1.36 | 5.69 | [4] |

| Curcuma longa (commercial powder) | 1.5 - 2.1 | - | - | - | [6] |

| Curcuma longa (fresh rhizomes) | up to 13.95 | - | - | - | [6] |

| Curcuma xanthorrhiza | - | - | - | No significant difference in total curcuminoids compared to C. longa in one study | [7] |

Note: The values presented are indicative and can vary. Researchers should perform their own quantitative analysis for specific plant material.

Experimental Protocols for Extraction and Purification

The extraction and purification of curcumin from its natural sources are critical steps for research and drug development. Various methods have been developed, each with its own advantages in terms of yield, purity, and environmental impact.

Table 2: Comparison of Curcumin Extraction Yields from Curcuma longa

| Extraction Method | Yield (%) | Curcumin Content in Extract (mg/g) | Reference(s) |

| Soxhlet Extraction | 10.27 | - | [8] |

| Soxhlet Extraction | 6.9 | - | [9] |

| Ultrasound-Assisted Extraction (UAE) | 6.83 | 1.91 | [8] |

| Ultrasound-Assisted Extraction (UAE) | 3.92 | - | [9] |

| Microwave-Assisted Extraction (MAE) | 3.72 | 326.79 | [5][9] |

| Supercritical Fluid Extraction (SFE) | 8.67 | - | [8] |

| Cold Maceration | 7.62 | - | [8] |

Detailed Methodologies

This conventional method is widely used for the exhaustive extraction of phytocompounds.

Protocol:

-

Preparation of Plant Material: Dried rhizomes of Curcuma longa are finely ground to a uniform powder.

-

Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, a thimble containing the turmeric powder, and a condenser.

-

Solvent Selection: Acetone or ethanol (B145695) are commonly used solvents.[9]

-

Extraction Process: The solvent in the flask is heated to its boiling point. The solvent vapor travels up to the condenser, liquefies, and drips into the thimble containing the turmeric powder. The solvent extracts the curcuminoids and, once the thimble is full, the extract is siphoned back into the round-bottom flask. This cycle is repeated for several hours (typically 6-8 hours) to ensure complete extraction.[9]

-

Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield a concentrated curcuminoid-rich oleoresin.

UAE is a more modern and efficient technique that utilizes ultrasonic waves to enhance extraction.

Protocol:

-

Preparation of Plant Material: Finely ground turmeric powder is suspended in a suitable solvent (e.g., ethanol).

-

Ultrasonic Treatment: The suspension is subjected to high-frequency ultrasound (e.g., 22 kHz) using an ultrasonic probe or bath.[5] The cavitation bubbles produced by the ultrasound disrupt the plant cell walls, facilitating the release of curcuminoids into the solvent.

-

Optimization of Parameters: Key parameters to optimize for maximum yield include temperature (e.g., 40°C), solid-to-solvent ratio (e.g., 1:30 w/v), ultrasonic power (e.g., 240 W), and extraction time (e.g., 30 minutes).[5]

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated to obtain the curcuminoid extract.

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Protocol:

-

Sample Preparation: A known weight of turmeric powder is mixed with a suitable solvent (e.g., acetone) in a microwave-safe vessel.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at a specific power level (e.g., 20% of full power) for a short duration (e.g., 1-4 minutes).[10]

-

Cooling and Filtration: After irradiation, the vessel is allowed to cool, and the extract is filtered.

-

Solvent Evaporation: The solvent is removed from the filtrate to yield the curcuminoid extract.

Column chromatography is a standard technique for purifying curcumin from the crude extract.

Protocol:

-

Column Packing: A glass column is packed with a stationary phase, typically silica (B1680970) gel.[1]

-

Sample Loading: The crude curcuminoid extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: A suitable mobile phase, such as a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 97:3 v/v), is passed through the column. The different curcuminoids and other impurities will travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: The composition of each fraction is monitored using techniques like Thin Layer Chromatography (TLC). Fractions containing the desired curcuminoid(s) are pooled.

-

Solvent Removal: The solvent is evaporated from the pooled fractions to obtain the purified curcuminoid(s).

Key Signaling Pathways Modulated by Curcumin

Curcumin exerts its diverse pharmacological effects by interacting with a multitude of cellular signaling pathways. Understanding these interactions is fundamental for targeted drug development. Below are visualizations of key pathways modulated by curcumin, generated using the DOT language for Graphviz.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Curcumin has been shown to inhibit this pathway at multiple points.

Caption: Curcumin inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Curcumin can modulate the activity of key kinases in this pathway.

Caption: Curcumin modulates the MAPK signaling pathway.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Curcumin is known to activate this protective pathway.

Caption: Curcumin activates the Nrf2 antioxidant pathway.

Conclusion

This technical guide provides a foundational understanding of the natural sources of this compound (Curcumin), its extraction and purification, and its interactions with key cellular signaling pathways. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the synergistic effects of curcuminoids and the development of optimized delivery systems will be crucial for translating the therapeutic potential of this remarkable natural compound into clinical applications.

References

- 1. rubingroup.org [rubingroup.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. [PDF] Difference of Curcumin Content in Curcuma longa L. (Zingiberaceae) Caused by Hybridization with Other Curcuma Species | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Extraction Process, Separation, and Identification of Curcuminoids from Turmeric Curcuma longa [mdpi.com]

- 9. pjbt.org [pjbt.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis Pathway of Curcumin in Curcuma longa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the curcumin (B1669340) biosynthesis pathway in Curcuma longa (turmeric). It is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of the molecular mechanisms underlying the production of this medicinally important compound. This document outlines the key enzymatic steps, presents quantitative data on enzyme kinetics, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Introduction to Curcumin and its Biosynthesis

Curcumin is the principal curcuminoid responsible for the vibrant yellow color of turmeric. Curcuminoids are a class of polyphenolic compounds that have garnered significant scientific interest due to their wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The biosynthesis of curcumin in Curcuma longa is a complex process that originates from the general phenylpropanoid pathway and culminates in a series of reactions catalyzed by type III polyketide synthases.

The overall pathway can be divided into two main stages:

-

Stage 1: The Phenylpropanoid Pathway. This well-characterized pathway provides the starter molecules for curcuminoid synthesis. It begins with the amino acid L-phenylalanine and, through a series of enzymatic reactions, produces p-coumaroyl-CoA and feruloyl-CoA. These activated cinnamic acid derivatives serve as the primary precursors for the curcuminoid scaffold.

-

Stage 2: Curcuminoid Assembly. This stage involves the condensation of the phenylpropanoid-derived CoA esters with malonyl-CoA, a reaction catalyzed by two key enzymes: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS). This two-step process, involving the formation of a diketide intermediate, is a unique feature of curcumin biosynthesis in Curcuma longa.

The Core Biosynthetic Pathway

The biosynthesis of curcumin from L-phenylalanine involves a series of enzymatic conversions, as detailed below.

Phenylpropanoid Pathway: Synthesis of Precursors

The initial steps of the pathway convert L-phenylalanine into the key starter molecules, p-coumaroyl-CoA and feruloyl-CoA.

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to produce cinnamic acid.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, then hydroxylates cinnamic acid to form p-coumaric acid.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to yield p-coumaroyl-CoA.

-

p-Coumaroyl-CoA to Caffeoyl-CoA: p-Coumaroyl Shikimate Transferase (CST) and p-Coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H) are involved in the conversion of p-coumaroyl-CoA to caffeoyl-CoA.

-

Caffeoyl-CoA to Feruloyl-CoA: Finally, Caffeoyl-CoA O-Methyltransferase (CCoAOMT) methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

Assembly of the Curcuminoid Scaffold

The final steps in curcumin biosynthesis involve the condensation of the phenylpropanoid-derived precursors with malonyl-CoA, catalyzed by two distinct type III polyketide synthases.

-

Formation of Diketide-CoA Intermediates: Diketide-CoA Synthase (DCS) catalyzes the condensation of one molecule of feruloyl-CoA or p-coumaroyl-CoA with one molecule of malonyl-CoA to form the corresponding diketide-CoA intermediates (feruloyldiketide-CoA or p-coumaroyldiketide-CoA).[1]

-

Formation of Curcuminoids: Curcumin Synthase (CURS) , which exists in three isoforms (CURS1, CURS2, and CURS3), then catalyzes the final condensation step.[2] It utilizes a second molecule of feruloyl-CoA or p-coumaroyl-CoA and the diketide-CoA intermediate produced by DCS to synthesize the final curcuminoid. The specific curcuminoid produced (curcumin, demethoxycurcumin, or bisdemethoxycurcumin) depends on the substrate specificity of the CURS isoform and the availability of the p-coumaroyl-CoA and feruloyl-CoA precursors.[3]

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the key enzymes, DCS and the CURS isoforms, are critical determinants of the final curcuminoid profile in Curcuma longa. The following tables summarize the available kinetic parameters for these enzymes.

| Enzyme | Substrate | Km (μM) | kcat (min-1) | Reference |

| CURS1 | Feruloyl-CoA | 18 | 1.1 | [4] |

| p-Coumaroyl-CoA | 189 | 0.85 | [4] | |

| CURS2 | Feruloyl-CoA | 4.3 | 0.41 | [5] |

| p-Coumaroyl-CoA | 89 | 0.94 | [5] | |

| CURS3 | Feruloyl-CoA | 2.2 | 0.19 | [6] |

| p-Coumaroyl-CoA | 3.4 | 0.36 | [6] |

Table 1: Kinetic Parameters of Curcuma longa Curcumin Synthase (CURS) Isoforms. This table presents the Michaelis-Menten constant (Km) and catalytic rate (kcat) for the three CURS isoforms with their respective phenylpropanoid substrates.

| Enzyme | Substrate | S50 (μM) | kcat (s-1) | Hill Slope | Reference |

| DCS | Feruloyl-CoA | 46 | 0.02 | 1.8 | [2] |

Table 2: Kinetic Parameters of Curcuma longa Diketide-CoA Synthase (DCS). This table summarizes the kinetic parameters for DCS, which exhibits allosteric kinetics. S50 represents the substrate concentration at half-maximal velocity.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the curcumin biosynthesis pathway.

Recombinant Expression and Purification of DCS and CURS Isoforms

Objective: To produce and purify recombinant DCS and CURS enzymes for in vitro characterization.

Protocol:

-

Gene Cloning: The coding sequences for C. longa DCS, CURS1, CURS2, and CURS3 are amplified by PCR from a C. longa rhizome cDNA library. The amplified fragments are then cloned into an appropriate expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Heterologous Expression: The expression vectors are transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the OD600 reaches 0.5-0.6. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-20°C) to enhance protein solubility.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). The cells are lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins. The recombinant protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Protein Concentration: The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis. The protein concentration is determined using a standard method such as the Bradford assay. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetic parameters of DCS and CURS isoforms.

DCS Assay Protocol:

-

The standard reaction mixture (100 µL) contains 100 mM potassium phosphate (B84403) buffer (pH 7.5), 100 µM of the starter substrate (p-coumaroyl-CoA or feruloyl-CoA), 200 µM malonyl-CoA, and a suitable amount of purified recombinant DCS enzyme (e.g., 1-5 µg).

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of 20 µL of 6 M HCl.

-

The reaction products are extracted with an equal volume of ethyl acetate.

-

The organic layer is collected, evaporated to dryness, and the residue is redissolved in a small volume of methanol (B129727) for analysis by HPLC.

CURS Assay Protocol:

-

The standard reaction mixture (100 µL) contains 100 mM potassium phosphate buffer (pH 8.0), 100 µM of the starter substrate (p-coumaroyl-CoA or feruloyl-CoA), 100 µM of the appropriate diketide-CoA (produced in a separate DCS reaction), and a suitable amount of purified recombinant CURS enzyme (e.g., 1-5 µg).

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of 20 µL of 6 M HCl.

-

The reaction products are extracted with an equal volume of ethyl acetate.

-

The organic layer is collected, evaporated to dryness, and the residue is redissolved in a small volume of methanol for analysis by HPLC.

HPLC Analysis of Curcuminoids

Objective: To separate and quantify the curcuminoids produced in the in vitro enzyme assays.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is commonly used for the separation of curcuminoids. A typical mobile phase consists of two solvents: Solvent A (e.g., water with 0.1% formic acid or acetic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol). The gradient program is optimized to achieve good separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin.

-

Detection: The curcuminoids are detected by their absorbance at a wavelength of approximately 425 nm.

-

Quantification: The concentration of each curcuminoid is determined by comparing the peak area in the sample chromatogram to a standard curve generated using pure curcuminoid standards.

Mandatory Visualizations

Biosynthesis Pathway of Curcumin

Caption: Overview of the curcumin biosynthesis pathway in Curcuma longa.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for recombinant expression, purification, and kinetic characterization of enzymes.

Logical Relationship of CURS Isoforms and Products

References

- 1. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterologous Production of Curcuminoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

The In Vitro Mechanism of Action of C21H20O6 (Curcumin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C21H20O6, chemically known as curcumin (B1669340), is a polyphenolic compound extracted from the rhizome of Curcuma longa. It has garnered significant scientific interest due to its pleiotropic pharmacological activities demonstrated in numerous in vitro studies. This technical guide provides an in-depth overview of the in vitro mechanism of action of curcumin, focusing on its effects on cell viability, apoptosis, and cell cycle progression, and its modulation of key signaling pathways. The information is presented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Cytotoxicity and Antiproliferative Effects

Curcumin exhibits potent cytotoxic and antiproliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of treatment.

Table 1: IC50 Values of Curcumin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Patu8988 | Pancreatic Cancer | 72 | ~10 | [1] |

| Panc-1 | Pancreatic Cancer | 72 | ~15 | [1] |

| MCF-7 | Breast Cancer | Not Specified | 44.61 | [2] |

| MDA-MB-231 | Breast Cancer | Not Specified | 54.68 | [2] |

| Hela | Cervical Cancer | Not Specified | 8.6 | [3] |

| HepG2 | Liver Cancer | Not Specified | 14.5 | [3] |

| H460 | Lung Cancer | Not Specified | 5.3 | [3] |

| SW480 | Colorectal Cancer | 72 | 10.26 | [4] |

| HCT116 | Colorectal Cancer | 72 | 13.31 | [4] |

| HT-29 | Colorectal Cancer | 72 | 11.52 | [4] |

| T47D | Breast Cancer | 72 | 2.07 ± 0.08 | [5] |

| MCF7 | Breast Cancer | 72 | 1.32 ± 0.06 | [5] |

| MDA-MB-415 | Breast Cancer | 72 | 4.69 ± 0.06 | [5] |

| MDA-MB-231 | Breast Cancer | 72 | 11.32 ± 2.13 | [5] |

| MDA-MD-468 | Breast Cancer | 72 | 18.61 ± 3.12 | [5] |

| BT-20 | Breast Cancer | 72 | 16.23 ± 2.16 | [5] |

| HEp-2 | Head and Neck Squamous Cell Carcinoma | 36 | ~10 | [6] |

| SCC-15 | Head and Neck Squamous Cell Carcinoma | 36 | ~10 | [6] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 36 | ~10 | [6] |

Induction of Apoptosis

Curcumin is a well-documented inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for its anticancer activity.

Table 2: Curcumin-Induced Apoptosis in Cancer Cells

| Cell Line | Curcumin Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (%) | Reference |

| Patu8988 | 15 | 48 | 24.48 | [1] |

| Panc-1 | 20 | 48 | 36.89 | [1] |

| HCT-116 | 10 | 48 | 37.08 ± 2.51 | [7] |

| HCT-116 | 20 | 48 | 58.80 ± 2.01 | [7] |

| HCT-116 | 30 | 48 | 89.20 ± 2.03 | [7] |

| MDA-MB-231 | Not Specified | 48 | 47.8 ± 5.21 | [8] |

| SCC-9 | Not Specified | Not Specified | 44 (necrosis/late apoptosis) | [9] |

Cell Cycle Arrest

Curcumin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. It predominantly induces arrest at the G2/M phase.

Table 3: Effect of Curcumin on Cell Cycle Distribution

| Cell Line | Curcumin Concentration (µM) | Treatment Time (h) | Effect | Reference |

| Patu8988 | Not Specified | 48 | G2/M arrest (20.11% to 30.93%) | [1] |

| Panc-1 | Not Specified | 48 | G2/M arrest | [1] |

| HEp-2 | 1 | 24 | G2/M arrest (13.74% to 21.36%) | [6] |

| HEp-2 | 5 | 24 | G2/M arrest (13.74% to 26.43%) | [6] |

| HEp-2 | 10 | 24 | G2/M arrest (13.74% to 31.32%) | [6] |

| SCC-9 | Not Specified | Not Specified | G2/M arrest (13.4% to 19.1%) | [9] |

| FaDu | Not Specified | Not Specified | G2/M arrest (12.9% to 37.8%) | [9] |

Modulation of Key Signaling Pathways

Curcumin's diverse biological effects are attributed to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in diseases like cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active. Curcumin has been shown to be a potent inhibitor of NF-κB signaling.[10][11][12] It can suppress the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

Caption: Curcumin inhibits the NF-κB signaling pathway by preventing IKK-mediated phosphorylation of IκBα.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Curcumin has been demonstrated to downregulate this pathway.[9][13][14][15] It can inhibit the phosphorylation of both PI3K and Akt, leading to the suppression of downstream signaling and ultimately inhibiting cancer cell proliferation and survival.[14]

Caption: Curcumin inhibits the PI3K/AKT/mTOR pathway, a key regulator of cell proliferation and survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Curcumin's effect on this pathway can be context-dependent. In some instances, it inhibits the pathway to suppress proliferation, while in others, it can activate JNK and p38 MAPK to induce apoptosis.[16][17][18][19]

Caption: Curcumin modulates the MAPK pathway, inhibiting ERK for antiproliferative effects and activating JNK/p38 to induce apoptosis.

JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is involved in cell growth, differentiation, and immune responses. Constitutive activation of this pathway is observed in many cancers. Curcumin has been shown to inhibit the JAK/STAT pathway by blocking the phosphorylation of JAK and STAT proteins, thereby preventing the transcription of target genes involved in cell survival and proliferation.[20][21][22][23]

Caption: Curcumin inhibits the JAK/STAT signaling pathway, which is critical for cytokine-mediated cell proliferation and survival.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Curcumin is a known activator of the Nrf2 pathway.[24][25][26][27] By promoting the nuclear translocation of Nrf2, curcumin enhances the expression of antioxidant enzymes, which helps to protect normal cells from oxidative stress and can also contribute to its anticancer effects by modulating the cellular redox state.

Caption: Curcumin activates the Nrf2 antioxidant pathway by inhibiting Keap1, leading to the expression of cytoprotective enzymes.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the mechanism of action of curcumin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Curcumin stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of curcumin (typically ranging from 1 to 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[28][29]

-

Caption: A generalized workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Curcumin

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with curcumin for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Caption: A generalized workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cancer cell lines

-

Curcumin

-

6-well plates

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with curcumin.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Caption: A generalized workflow for cell cycle analysis using propidium iodide staining.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by curcumin.

-

Materials:

-

Cancer cell lines

-

Curcumin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Treat cells with curcumin, then lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[30][32][33]

-

Caption: A generalized workflow for Western blotting analysis.

Conclusion

The in vitro evidence strongly supports the role of this compound (curcumin) as a multi-targeted agent with significant potential in the context of drug discovery and development. Its ability to induce cytotoxicity, apoptosis, and cell cycle arrest in a variety of cancer cell lines, coupled with its modulation of critical signaling pathways such as NF-κB, PI3K/AKT/mTOR, MAPK, JAK/STAT, and Nrf2, underscores its complex and potent mechanism of action. This guide provides a comprehensive resource for researchers to design and interpret in vitro studies investigating the therapeutic potential of curcumin and its analogs. Further research focusing on improving its bioavailability is crucial for translating these promising in vitro findings into effective clinical applications.

References

- 1. Curcumin inhibits cell growth and invasion and induces apoptosis through down-regulation of Skp2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wcrj.net [wcrj.net]

- 3. researchgate.net [researchgate.net]

- 4. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curcumin induces G2/M cell cycle arrest and apoptosis of head and neck squamous cell carcinoma in vitro and in vivo through ATM/Chk2/p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of curcumin on the proliferation, migration and apoptosis of human colorectal carcinoma HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. greenmedinfo.com [greenmedinfo.com]

- 10. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curcumin modulates nuclear factor kappaB (NF-kappaB)-mediated inflammation in human tenocytes in vitro: role of the phosphatidylinositol 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. The combination of Curcumin and Doxorubicin on targeting PI3K/AKT/mTOR signaling pathway: an in vitro and molecular docking study for inhibiting the survival of MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Curcumin synergizes with resveratrol to stimulate the MAPK signaling pathway in human articular chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Curcumin Regulates Anti-Inflammatory Responses by JAK/STAT/SOCS Signaling Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Potential therapeutic effects of curcumin mediated by JAK/STAT signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 25. mdpi.com [mdpi.com]

- 26. Curcumin activates Nrf2/HO-1 signaling to relieve diabetic cardiomyopathy injury by reducing ROS in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]

- 28. spandidos-publications.com [spandidos-publications.com]

- 29. spandidos-publications.com [spandidos-publications.com]

- 30. benchchem.com [benchchem.com]

- 31. Cell‐cycle inhibition and apoptosis induced by curcumin and cisplatin or oxaliplatin in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

The Antioxidant Properties of Curcumin (C₂₁H₂₀O₆): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin (B1669340), the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant scientific interest due to its pleiotropic therapeutic properties, among which its antioxidant capacity is paramount. This technical guide provides an in-depth exploration of the antioxidant mechanisms of curcumin, presenting both its direct free-radical scavenging activities and its indirect antioxidant effects through the modulation of key cellular signaling pathways. This document summarizes quantitative data from various in vitro and in vivo studies, offers detailed experimental protocols for the evaluation of its antioxidant efficacy, and visualizes the intricate signaling pathways it influences.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Curcumin (C₂₁H₂₀O₆), a lipophilic polyphenol, has emerged as a promising agent in mitigating oxidative damage.[1] Its unique chemical structure, featuring a β-diketone moiety and two phenolic hydroxyl groups, endows it with potent antioxidant capabilities.[1][2] This guide serves as a comprehensive resource for researchers and professionals in drug development, elucidating the multifaceted antioxidant properties of curcumin.

Mechanisms of Antioxidant Action

Curcumin exerts its antioxidant effects through two primary mechanisms:

-

Direct Antioxidant Activity: Curcumin's phenolic hydroxyl groups and the methylene (B1212753) hydrogen of the β-diketone group are crucial for its ability to directly scavenge a wide array of free radicals, including superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and nitrogen dioxide radicals (•NO₂).[2] The donation of a hydrogen atom from the phenolic group neutralizes these reactive species, thus terminating the free radical chain reactions.

-

Indirect Antioxidant Activity: Beyond direct scavenging, curcumin modulates endogenous antioxidant defense systems. It is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[3] Concurrently, curcumin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key player in inflammatory processes that generate oxidative stress.[4]

Quantitative Antioxidant Data

The antioxidant capacity of curcumin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC₅₀ value indicates a higher antioxidant activity.

| Assay | Curcumin IC₅₀ (µM) | Curcumin IC₅₀ (µg/mL) | Reference Compound | Reference Compound IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | 53 | 19.5 | Ascorbic Acid | 82 | [1] |

| DPPH Radical Scavenging | 35.1 | 12.9 | Trolox | 31.1 | [5] |

| DPPH Radical Scavenging | - | 1.08 ± 0.06 | Ascorbic Acid | - | |

| DPPH Radical Scavenging | 32.86 | 12.1 | - | - | [6] |

| ABTS Radical Scavenging | - | 18.54 | - | - | [7] |

| Superoxide Anion Scavenging | - | 29.63 ± 2.07 | Ascorbic Acid | 34.56 ± 2.11 | |

| Hydrogen Peroxide Scavenging | - | 10.08 ± 2.01 | - | - | |

| Nitric Oxide Radical Scavenging | - | 37.50 ± 1.54 | - | - |

Note: The conversion between µM and µg/mL is based on the molecular weight of curcumin (368.38 g/mol ). IC₅₀ values can vary depending on the specific experimental conditions.

A meta-analysis of randomized clinical trials has shown that curcumin supplementation can significantly increase total antioxidant capacity (TAC) and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, in humans.[8] In vivo studies in animal models have also demonstrated curcumin's ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[9][10]

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[11]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Curcumin standard

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of curcumin in methanol. From this stock, prepare a series of dilutions to obtain various concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each curcumin dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of curcumin to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[12][13]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Curcumin standard

-

Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•⁺ solution.

-

Adjustment of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of curcumin in a suitable solvent and create a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add 190 µL of the diluted ABTS•⁺ solution to 10 µL of each curcumin dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

-

IC₅₀ Determination: Determine the IC₅₀ value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[14]

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Curcumin standard

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of curcumin and a series of dilutions.

-

Reaction Mixture: In a 96-well plate, add 280 µL of the FRAP reagent to 20 µL of each curcumin dilution.

-

Incubation: Incubate the plate in the dark at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Create a standard curve using known concentrations of FeSO₄ or Trolox. The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[15][16]

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or ABAP

-

Curcumin

-

Quercetin (B1663063) (standard)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that allows for confluence after 24 hours.

-

Cell Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with the culture medium containing various concentrations of curcumin and 25 µM DCFH-DA for 1 hour at 37°C.

-

Induction of Oxidative Stress: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 600 µM AAPH solution to each well.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 1 hour (excitation at 485 nm, emission at 538 nm).

-

Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time. The percentage of inhibition is calculated relative to control wells (cells with DCFH-DA and AAPH but no antioxidant).

-

Expression of Results: CAA values are typically expressed as quercetin equivalents.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation.[17][18]

Materials:

-

Tissue homogenate (e.g., from liver) or a lipid source like linoleic acid emulsion

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Inducing agent (e.g., Fe²⁺/ascorbate)

-

Curcumin

Procedure:

-

Induction of Lipid Peroxidation: Incubate the tissue homogenate or lipid source with an inducing agent in the presence and absence of various concentrations of curcumin.

-

TBA Reaction: Stop the reaction by adding TCA, followed by the addition of TBA reagent.

-

Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct, which is a pink-colored chromogen.

-

Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

-

Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the curcumin-treated samples to the control (without curcumin).

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by curcumin in its antioxidant role.

Nrf2-ARE Signaling Pathway Activation by Curcumin

Caption: Curcumin activates the Nrf2-ARE pathway, leading to the transcription of antioxidant genes.

NF-κB Signaling Pathway Inhibition by Curcumin

Caption: Curcumin inhibits the NF-κB pathway, reducing the expression of pro-inflammatory genes.

Experimental Workflow for In Vitro Antioxidant Assays

Caption: A generalized workflow for in vitro antioxidant capacity determination.

Conclusion

Curcumin exhibits robust antioxidant properties through a dual mechanism of direct radical scavenging and modulation of critical cellular signaling pathways, namely the activation of the Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of curcumin in combating oxidative stress-related pathologies. The provided visualizations of the signaling pathways offer a clear framework for understanding its molecular interactions. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its efficacy and establish optimal therapeutic dosages for various conditions.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. scitepress.org [scitepress.org]

- 8. Antioxidant Potential of Curcumin—A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. An Updated Review of Curcumin in Health Applications: In-vivo Studies and Clinical Trials – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. DPPH Radical Scavenging Assay [mdpi.com]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. ijpp.com [ijpp.com]

- 18. Curcumin as an Antioxidant Against Ziprasidone Induced Lipid Peroxidation in Human Plasma: Potential Relevance to Cortico Subcortical Circuit Function | MDPI [mdpi.com]

The Anti-inflammatory Effects of C21H20O6 (Curcumin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C21H20O6, commonly known as curcumin (B1669340), is the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa).[1][2] For centuries, curcumin has been utilized in traditional medicine for its therapeutic properties, and modern scientific research has increasingly substantiated its potent anti-inflammatory effects.[3] This technical guide provides an in-depth overview of the molecular mechanisms, quantitative data from key experimental studies, and detailed protocols relevant to the anti-inflammatory actions of curcumin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Curcumin's anti-inflammatory properties are attributed to its unique chemical structure, which allows it to interact with a multitude of molecular targets involved in the inflammatory cascade.[4] Despite its demonstrated efficacy in numerous preclinical models, the therapeutic potential of curcumin is often limited by its poor bioavailability, which is a result of low absorption, rapid metabolism, and swift systemic elimination.[1]

Mechanism of Action: Key Signaling Pathways

Curcumin exerts its anti-inflammatory effects by modulating several key signaling pathways. The most well-documented of these are the NF-κB, JAK/STAT, and Nrf2/HO-1 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2.[5][6] Curcumin has been shown to potently inhibit NF-κB activation through multiple mechanisms.[4][7] One of the primary mechanisms is the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][8] By preventing IκBα degradation, curcumin ensures that NF-κB remains in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[7][8]

References

- 1. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curcumin alleviates experimental colitis in mice by suppressing necroptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Curcumin alleviates experimental colitis in mice by suppressing necroptosis of intestinal epithelial cells [frontiersin.org]

- 6. Curcumin Regulates Anti-Inflammatory Responses by JAK/STAT/SOCS Signaling Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities and Pharmacological Effects of C21H20O6 (Curcumin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound with the molecular formula C21H20O6 is unequivocally identified as Curcumin (B1669340), the principal curcuminoid found in the rhizome of Curcuma longa (turmeric).[1][2][3] This polyphenolic compound has garnered immense scientific interest due to its extensive range of biological activities and pharmacological effects.[4] This technical guide provides a comprehensive overview of the anticancer, antioxidant, anti-inflammatory, and neuroprotective properties of Curcumin. It presents quantitative data from numerous studies, details key experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of its therapeutic potential. Despite its demonstrated efficacy in various experimental models, it is crucial to note that the therapeutic application of curcumin is often limited by its poor bioavailability, owing to factors such as low absorption, rapid metabolism, and swift systemic elimination.[1]

Anticancer Activities

Curcumin exhibits potent anticancer properties across a wide array of cancer cell lines by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological function. The IC50 values for Curcumin against various cancer cell lines are summarized in the table below.